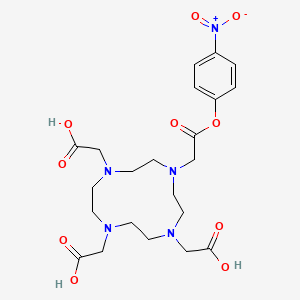

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester

Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester (CAS 474424-15-2), commonly referred to as DOTA-PNB ester, is a bifunctional chelator used in radiopharmaceuticals and diagnostic imaging. Its structure consists of a 12-membered tetraazacyclododecane macrocycle with four acetic acid pendant arms and a 4-nitrophenyl ester reactive group . This compound enables covalent conjugation to biomolecules (e.g., antibodies, peptides) via the ester group while chelating metal ions (e.g., Gd³⁺, Lu³⁺, Ac³⁺) through its four carboxylate arms. Applications span magnetic resonance imaging (MRI), targeted alpha therapy (TAT), and positron emission tomography (PET) .

Properties

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(4-nitrophenoxy)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O10/c28-19(29)13-23-5-7-24(14-20(30)31)9-11-26(12-10-25(8-6-23)15-21(32)33)16-22(34)37-18-3-1-17(2-4-18)27(35)36/h1-4H,5-16H2,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXSCONDUFFXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester typically involves the following steps:

Formation of 1,4,7,10-tetraazacyclododecane: This is achieved through the cyclization of linear tetraamines.

Acetylation: The macrocyclic amine is then acetylated to form 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.

Esterification: The final step involves the esterification of one of the acetic acid groups with 4-nitrophenol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Conjugation Reactions via Active Ester Chemistry

The para-nitrophenyl ester group in DOTA-PNP serves as an electrophilic site for nucleophilic substitution, enabling covalent attachment to biomolecules containing primary amines (e.g., proteins, peptides).

Reaction with Amines

DOTA-PNP reacts with amino groups under mild alkaline conditions (pH 8–9) to form stable amide bonds, releasing 4-nitrophenol as a byproduct . This reaction is critical for:

-

Bioconjugation : Labeling antibodies, peptides, or nanoparticles with DOTA for subsequent radiometal chelation (e.g., ^68Ga, ^177Lu) .

-

Surface functionalization : Immobilizing DOTA on gold surfaces or polymeric matrices for biosensing applications .

-

Dissolve DOTA-PNP and target amine (e.g., lysine residues) in borate buffer (pH 8.5).

-

Stir at 25°C for 4–6 hours.

-

Purify via dialysis or size-exclusion chromatography.

Hydrolysis and Stability

The para-nitrophenyl ester is hydrolytically labile under basic conditions (pH >10), regenerating the free carboxylic acid. This property allows controlled release of DOTA in aqueous environments . Hydrolysis kinetics depend on temperature and pH, with faster degradation observed in alkaline buffers.

Metal Chelation

After conjugation, DOTA-PNP’s remaining three carboxylic acids and four nitrogen atoms coordinate with trivalent metals (e.g., Gd³+, In³+). The chelation process occurs in neutral to slightly acidic conditions (pH 5–7) and requires heating (40–60°C) for 15–30 minutes .

Key applications :

-

MRI contrast agents : Gd³+-DOTA complexes for enhanced imaging.

-

Radionuclide therapy : ^177Lu-DOTA for targeted cancer treatment.

Comparative Reactivity of DOTA Derivatives

| Property | DOTA-PNP (4-nitrophenyl ester) | DOTA-NHS (N-hydroxysuccinimide ester) |

|---|---|---|

| Reactivity | Moderate | High |

| Hydrolysis stability | Low (pH-sensitive) | Moderate |

| Conjugation pH | 8–9 | 7–8 |

| Byproduct | 4-nitrophenol | NHS ester |

Research Findings

-

Surface modification : DOTA-PNP enabled stable immobilization of lectins on gold surfaces for glycan profiling .

-

Protein oxidation studies : Conjugation with aminooxy probes facilitated site-specific quantitation of carbonyl groups in oxidized proteins .

This compound’s versatility in bioconjugation and metal chelation makes it indispensable in diagnostic and therapeutic applications.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester has several scientific research applications:

Chemistry: Used as a chelating agent for metal ions in various analytical techniques.

Biology: Employed in the labeling of biomolecules for imaging studies.

Industry: Applied in the synthesis of metal-organic frameworks and other advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid provides a rigid framework that enhances the stability of these complexes. The nitrophenyl ester group can be hydrolyzed or substituted, allowing for further functionalization .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Conjugation Efficiency

- DOTA-PNB ester : The 4-nitrophenyl ester group requires alkaline conditions (pH >8) for efficient nucleophilic substitution with amines. Slower reaction kinetics compared to NHS esters but offers reduced hydrolysis rates during storage .

- DOTA-NHS ester : Reacts rapidly with primary amines under mild conditions (pH 8.5, 4°C), as demonstrated in Annexin A5 conjugation studies . However, NHS esters are prone to hydrolysis, necessitating fresh preparation .

Chelation Stability and Metal Selectivity

- Lanthanides (e.g., Gd³⁺, Lu³⁺) : DOTA derivatives (four arms) exhibit superior thermodynamic stability (log K ~25 for Gd³⁺) compared to DO3A (log K ~21) . DOTA-PNB ester’s four-arm structure ensures strong binding, critical for MRI contrast agents (e.g., DOTAREM®) .

- Actinides (e.g., ²²⁵Ac³⁺) : DOTAGA’s glutaric acid substituent provides an additional coordination site, improving stability for large ions. In preclinical studies, ²²⁵Ac-DOTAGA conjugates showed reduced renal retention compared to DOTA .

- Copper (⁶⁴Cu): DOTA-PNB ester is less optimal due to moderate kinetic inertness; NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or CB-TE2A are preferred for ⁶⁴Cu labeling .

Biodistribution and Pharmacokinetics

- DO3A-NHS ester : Demonstrated preferable biodistribution in mice compared to SCN-DOTA, with faster blood clearance and lower liver uptake .

- DOTA-PNB ester: Limited in vivo data, but nitro groups may influence lipophilicity and non-specific binding. A study on ⁶⁸Ga-labeled DOTA-PNB derivatives showed high tumor uptake in melanoma models .

- DOTAGA : Improved targeting of prostate-specific membrane antigen (PSMA) in clinical trials due to enhanced complex stability .

Biological Activity

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester (commonly referred to as DOTA-PNP) is a macrocyclic compound known for its significant biological activity and applications in various fields, particularly in medical imaging and radiopharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono(4-nitrophenyl) ester

- CAS Number : 474424-15-2

- Molecular Formula : C22H31N5O10

- Molecular Weight : 525.51 g/mol

- Synonyms : DOTA-PNP; DOTA-PNB

DOTA-PNP functions primarily as a chelating agent. Its structure allows it to form stable complexes with various metal ions such as gadolinium (Gd), copper (Cu), and others. The biological activity of DOTA-PNP is largely attributed to its ability to modulate metal ion availability in biological systems. This modulation affects numerous cellular processes:

- Metal Ion Chelation : DOTA-PNP can bind metal ions essential for various biochemical pathways.

- Cell Signaling : By altering the concentration of metal ions within cells, DOTA-PNP influences cell signaling pathways and gene expression.

- Enzyme Activity : The presence of metal ions is crucial for the activity of many enzymes; thus, DOTA-PNP can indirectly regulate metabolic processes.

Radiopharmaceuticals

DOTA-PNP is widely used in the development of radiopharmaceuticals due to its ability to chelate radioactive isotopes. This property is particularly useful in:

- Positron Emission Tomography (PET) : DOTA-PNP can be labeled with isotopes like for imaging tumors.

- Single Photon Emission Computed Tomography (SPECT) : It is also employed with isotopes such as , enhancing imaging capabilities.

Medical Imaging

The compound's chelation properties make it an excellent candidate for MRI contrast agents. Gadolinium-DOTA complexes improve the visibility of tissues during imaging procedures.

Study 1: Gadolinium Complexes in MRI

In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of gadolinium-DOTA complexes as MRI contrast agents. The results indicated that these complexes provided significantly enhanced imaging quality compared to traditional agents due to their high stability and low toxicity .

Study 2: Targeted Radiotherapy

A clinical trial explored the use of DOTA-PNP conjugated with therapeutic isotopes for targeted radiotherapy in cancer patients. The study demonstrated improved localization of radiation to tumor sites while minimizing exposure to surrounding healthy tissues .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the standard methods for synthesizing and characterizing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives, including the Mono(4-nitrophenyl) ester?

Methodological Answer : Synthesis typically involves functionalizing the cyclen (DOTA) core with carboxylate and ester groups. For the Mono(4-nitrophenyl) ester derivative, regioselective esterification is critical. Key steps include:

- Activation : Use 4-nitrophenyl chloroformate to introduce the ester group at one acetic acid moiety.

- Purification : Employ column chromatography (e.g., silica gel, eluting with CHCl₃/MeOH gradients) to isolate the mono-ester product.

- Characterization : Confirm purity and structure via and NMR (e.g., δ 172.4–172.7 ppm for carbonyl groups) and high-resolution mass spectrometry (HRMS) with expected [M+H] peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in airtight containers at 20°C, away from oxidizers (risk of CO/NOx generation upon decomposition) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How does the stability of this compound vary under different experimental conditions?

Methodological Answer :

- Thermal Stability : Stable up to 267°C (melting point). Avoid temperatures >200°C to prevent decomposition into CO/NOx .

- pH Sensitivity : The ester group is labile under basic conditions (pH >9), leading to hydrolysis. Maintain reactions in neutral or mildly acidic buffers (pH 5–7) for stability .

- Light Sensitivity : Store in amber vials to prevent nitro group photoreduction .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

Methodological Answer :

- NMR Spectroscopy : Detect ester carbonyl peaks (~172 ppm) and aromatic protons from the nitrophenyl group (δ 7.5–8.2 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm (nitrophenyl absorption) and MS for mass confirmation .

- Elemental Analysis : Verify C, H, N content against theoretical values (e.g., C: 50.25%, H: 5.94%, N: 13.33% for C₂₂H₃₁N₅O₁₀) .

Advanced Research Questions

Q. How can the redox-sensitive properties of this compound be leveraged in designing MRI contrast agents?

Methodological Answer : The nitrophenyl ester acts as a redox-responsive group. Design experiments to:

- Evaluate Redox Activation : Use reducing agents (e.g., glutathione) in vitro to cleave the ester, releasing the free DOTA ligand for metal chelation (e.g., Gd³⁺). Monitor relaxivity changes via T1-weighted MRI (Table 3 in shows c=0.98–1.0 for regression models).

- In Vivo Testing : Inject the compound into tumor-bearing models (e.g., murine xenografts) and compare MRI signal intensity in hypoxic vs. normoxic regions .

Q. How can conflicting reports on synthesis yields of the mono-ester derivative be resolved?

Methodological Answer : Yield discrepancies often arise from competing di-ester formation. Mitigate this by:

- Controlled Stoichiometry : Use a 1:1 molar ratio of DOTA to 4-nitrophenyl chloroformate.

- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.5 for mono-ester vs. 0.7 for di-ester in CHCl₃:MeOH 9:1).

- Low-Temperature Synthesis : Conduct reactions at 0–4°C to suppress side reactions .

Q. What methodologies are recommended for analyzing decomposition pathways under oxidative stress?

Methodological Answer :

Q. How can contradictions in metal-complexation data be addressed?

Methodological Answer : Conflicting stability constants (log K) may arise from pH or counterion effects. Resolve by:

- Standardized Conditions : Use 0.1 M KCl and pH 7.4 for all titrations.

- Competitive Chelation Assays : Compare with EDTA or DTPA complexes via UV-Vis (e.g., Arsenazo III for lanthanides) .

- X-ray Crystallography : Resolve structural ambiguities in the metal-DOTA ester complex .

Q. What experimental strategies assess the impact of the nitrophenyl ester on ligand reactivity?

Methodological Answer :

- Kinetic Studies : Compare ester hydrolysis rates (e.g., ) under physiological vs. acidic/basic conditions via HPLC .

- DFT Calculations : Model electron-withdrawing effects of the nitro group on ester lability .

- Biological Assays : Test cellular uptake of radiolabeled (e.g., ) derivatives in vitro to correlate ester stability with targeting efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.